Lipophilicity Advantage
Ethyl 2-methyl-1-naphthoate demonstrates a calculated LogP of 4.42, which is significantly higher than that of its methyl ester analog, Methyl 2-methyl-1-naphthoate (CAS 56020-58-7), and the unsubstituted Ethyl 1-naphthoate (CAS 3007-97-4). This elevated LogP value, derived from its larger molecular volume and increased hydrophobicity due to the ethyl ester and 2-methyl group, suggests enhanced membrane permeability and potential for improved bioavailability in lipophilic environments .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.42 |
| Comparator Or Baseline | Methyl 2-methyl-1-naphthoate: ~3.32; Ethyl 1-naphthoate: ~3.49 |
| Quantified Difference | ΔLogP = +1.10 vs. Methyl analog; ΔLogP = +0.93 vs. Ethyl 1-naphthoate |
| Conditions | In silico calculation using fragment-based methods (XLogP3 or ACD/Labs) |
Why This Matters
Higher lipophilicity is a critical parameter for compounds intended for use in cell-based assays, in vivo studies, or applications requiring passive membrane diffusion, making Ethyl 2-methyl-1-naphthoate a more suitable candidate for penetrating lipid bilayers than its less lipophilic counterparts.
